molecular formula C15H24N2O17P2 B561051 Uridine diphosphate glucose, [glucose-6-3H] CAS No. 108866-91-7

Uridine diphosphate glucose, [glucose-6-3H]

Cat. No.: B561051
CAS No.: 108866-91-7
M. Wt: 570.318
InChI Key: HSCJRCZFDFQWRP-DQPRCMECSA-N
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Description

Uridine diphosphate glucose, [glucose-6-3H] is a nucleotide sugar involved in glycosyltransferase reactions in metabolism. It serves as an activated form of glucose and is a precursor for various biochemical compounds such as glycogen, sucrose, lipopolysaccharides, and glycosphingolipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine diphosphate glucose is synthesized through the reaction of glucose-1-phosphate with uridine triphosphate, catalyzed by the enzyme UDP-glucose pyrophosphorylase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 .

Industrial Production Methods

Industrial production of uridine diphosphate glucose often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme UDP-glucose pyrophosphorylase, facilitating the large-scale synthesis of uridine diphosphate glucose .

Chemical Reactions Analysis

Types of Reactions

Uridine diphosphate glucose undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Glycosylation: Catalyzed by glycosyltransferases in the presence of acceptor molecules.

    Epimerization: Catalyzed by UDP-glucose 4-epimerase.

    Oxidation: Catalyzed by UDP-glucose dehydrogenase.

Major Products

    Glycogen: Formed through glycosylation.

    Uridine diphosphate galactose: Formed through epimerization.

    Uridine diphosphate glucuronic acid: Formed through oxidation.

Scientific Research Applications

Uridine diphosphate glucose has a wide range of applications in scientific research:

Mechanism of Action

Uridine diphosphate glucose exerts its effects by serving as a glucose donor in glycosylation reactions. It interacts with glycosyltransferases, transferring glucose to acceptor molecules, which can then be incorporated into glycogen, polysaccharides, or other complex carbohydrates. This process is essential for energy storage and structural integrity in cells .

Comparison with Similar Compounds

Similar Compounds

  • Uridine diphosphate galactose
  • Uridine diphosphate glucuronic acid
  • Thymidine diphosphate glucose

Uniqueness

Uridine diphosphate glucose is unique due to its role as a central intermediate in carbohydrate metabolism. Unlike uridine diphosphate galactose and uridine diphosphate glucuronic acid, which are specific to certain pathways, uridine diphosphate glucose serves as a precursor for multiple biochemical compounds, making it a versatile and essential molecule in various metabolic processes .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1/i3T2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJRCZFDFQWRP-JTLYYUNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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